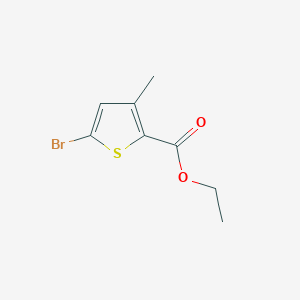

Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Description

Overview of Thiophene (B33073) Derivatives in Contemporary Organic Synthesis

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that hold a central position in modern organic chemistry. Comprising a five-membered aromatic ring with one sulfur atom, the thiophene nucleus is a key structural motif in a vast array of functional molecules. These compounds are widely utilized as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to act as a bioisostere, where it can replace a benzene ring in a biologically active compound, often without a significant loss of activity. This strategy is employed in the design of drugs such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. Furthermore, thiophene-based polymers, like polythiophene, are integral to the field of materials science, particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Fundamental Importance of Thiophene-2-carboxylates as Versatile Synthetic Intermediates

Within the diverse family of thiophene derivatives, thiophene-2-carboxylates and their parent carboxylic acids are of fundamental importance as synthetic intermediates. researchgate.net The carboxylate group at the C2 position of the thiophene ring serves as a crucial functional handle for a variety of chemical transformations. It can be readily converted into other functional groups, such as amides, aldehydes, and alcohols, providing access to a wide range of substituted thiophenes. Thiophene-2-carboxylic acids are precursors to many substituted derivatives and are widely studied as substrates in coupling reactions and olefinations. researchgate.net For instance, Copper(I) thiophene-2-carboxylate (B1233283) has been identified as a catalyst for Ullmann coupling reactions. The ester functional group, as seen in ethyl thiophene-2-carboxylates, is compatible with numerous reaction conditions, allowing for modifications elsewhere on the thiophene ring while the ester group remains protected, or it can be hydrolyzed to the corresponding carboxylic acid when needed.

Impact of Halogenation on the Reactivity and Synthetic Utility of Thiophene Rings

The introduction of a halogen atom, such as bromine, onto the thiophene ring dramatically influences its chemical reactivity and expands its synthetic utility. Halogenation serves two primary purposes: it acts as a directing group for subsequent electrophilic substitutions and, more importantly, it provides a reactive site for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond on a thiophene ring is a key functional group for forming new carbon-carbon or carbon-heteroatom bonds.

Reactions such as the Suzuki, Stille, and Kumada couplings utilize bromothiophenes as substrates to link the thiophene core to other molecular fragments, a critical step in the construction of complex organic molecules. mdpi.com The bromine atom at the C5 position is particularly useful for these transformations, enabling the elongation and functionalization of the molecule from that specific site. This strategic placement of a halogen turns a simple thiophene derivative into a powerful and versatile building block for constructing targeted molecular architectures. mdpi.com

Research Context and Relevance of Ethyl 5-bromo-3-methylthiophene-2-carboxylate

This compound is a multifunctional heterocyclic compound designed to serve as a specialized intermediate in organic synthesis. Its structure combines several key features that define its utility: an ethyl carboxylate group at the C2 position, a methyl group at the C3 position, and a bromine atom at the C5 position. This specific arrangement of functional groups makes it a tailored building block for the synthesis of more complex, highly substituted thiophene derivatives.

The bromine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at this site. mdpi.com The ethyl carboxylate at C2 is an electron-withdrawing group that can influence the reactivity of the ring and can be further modified. The methyl group at C3 provides steric and electronic influence, directing the regioselectivity of certain reactions and forming part of the final molecular scaffold.

While detailed research findings on this exact molecule are not extensively published, its chemical significance lies in its role as a precursor. Its synthesis can be logically approached via two primary routes, based on established chemical principles for similar thiophene derivatives. The first involves the direct esterification of its corresponding acid, 5-bromo-3-methylthiophene-2-carboxylic acid, with ethanol (B145695). prepchem.com A second approach would be the selective bromination of ethyl 3-methylthiophene-2-carboxylate. thieme-connect.com The availability of these precursors and the straightforward nature of these transformations make this compound an accessible and valuable tool for synthetic chemists.

Data Tables

Table 1: Properties of the Precursor 5-bromo-3-methylthiophene-2-carboxylic acid

This table outlines the known physical and chemical properties of the carboxylic acid precursor to the title compound.

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-methylthiophene-2-carboxylic acid | nih.gov |

| CAS Number | 38239-45-1 | nih.gov |

| Molecular Formula | C₆H₅BrO₂S | nih.gov |

| Molecular Weight | 221.07 g/mol | nih.gov |

| Computed XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Table 2: Plausible Synthetic Routes to this compound

This table details the logical and referenced synthetic pathways for preparing the title compound.

| Route | Starting Material | Key Reagents | Reaction Type | Reference for Analogy |

| 1 | 5-bromo-3-methylthiophene-2-carboxylic acid | Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄) | Fischer Esterification | prepchem.com |

| 2 | Ethyl 3-methylthiophene-2-carboxylate | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Electrophilic Aromatic Substitution | thieme-connect.comyoutube.com |

Properties

IUPAC Name |

ethyl 5-bromo-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZAHZICJQJSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 5 Bromo 3 Methylthiophene 2 Carboxylate and Analogous Structures

Direct Halogenation Strategies for Brominated Thiophene-2-carboxylates

Direct halogenation of pre-formed thiophene (B33073) rings is a common approach to introduce bromine atoms. However, the regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents and the reaction conditions.

Regioselective Electrophilic Bromination of Alkylthiophene-2-carboxylates

The electron-donating methyl group at the 3-position and the electron-withdrawing ethyl carboxylate group at the 2-position of the thiophene ring in ethyl 3-methylthiophene-2-carboxylate direct electrophilic substitution. The interplay of these electronic effects typically favors substitution at the 5-position. However, achieving high regioselectivity can be challenging, and mixtures of isomers are often obtained.

One strategy to enhance regioselectivity involves a multi-step sequence. For instance, the synthesis of the analogous 3-bromo-5-methylthiophene-2-carboxylic acid has been achieved by first lithiating 2-bromo-5-methylthiophene (B1266114) at the 2-position with n-butyllithium and diisopropylamine (B44863), followed by carboxylation with carbon dioxide. This approach circumvents the direct bromination of a pre-existing carboxylated thiophene. chemicalbook.com

Another approach involves the esterification of a pre-brominated carboxylic acid. For example, 5-bromo-3-methylbenzo[b]thiophene-2-carboxylic acid ethyl ester was synthesized by heating the corresponding carboxylic acid in ethanol (B145695) with a catalytic amount of sulfuric acid. prepchem.com This method, while effective, relies on the availability of the brominated carboxylic acid precursor.

A study on the direct bromination of ethyl 5-alkylthiophene-2-carboxylates found that bromination with bromine in the presence of a Lewis acid catalyst can lead to regioselective substitution, although this may not always yield the desired isomer depending on the starting material's substitution pattern.

Side-Chain Bromination via N-Bromosuccinimide (NBS) Approaches

N-Bromosuccinimide (NBS) is a versatile reagent for bromination, capable of participating in both electrophilic aromatic substitution and free-radical side-chain halogenation. The reaction pathway is often dictated by the reaction conditions, such as the presence of radical initiators or polar solvents. sciencemadness.orgmasterorganicchemistry.com

For substrates like ethyl 3-methylthiophene-2-carboxylate, there is a potential for competition between ring bromination and side-chain bromination of the methyl group. Typically, allylic and benzylic brominations with NBS are promoted by radical initiators (e.g., AIBN or benzoyl peroxide) or light, proceeding via a free-radical mechanism. masterorganicchemistry.com

A recent development in side-chain bromination involves the use of visible-light-induced radical processes. For instance, ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives have been synthesized from the corresponding 4-methylthiophene precursors using HBr and H₂O₂ under visible light irradiation. This method offers an environmentally friendly alternative to traditional NBS bromination for activating C(sp³)–H bonds adjacent to an aromatic ring. rsc.org The selectivity of this method for side-chain versus ring bromination would need to be carefully evaluated for the synthesis of derivatives of ethyl 3-methylthiophene-2-carboxylate.

Thiophene Ring Construction via Cyclization and Annulation Protocols

Building the thiophene ring with the desired substituents already in place is a powerful strategy that often provides excellent control over regiochemistry.

Fiesselmann Condensation and Related Thiophene Ring Closure Reactions

The Fiesselmann thiophene synthesis is a classic and versatile method for constructing substituted thiophenes. It typically involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester or a β-ketoester derivative in the presence of a base. derpharmachemica.comwikipedia.org This reaction allows for the formation of 3-hydroxythiophene-2-carboxylates, which can be further modified. wikipedia.org

The general mechanism involves the initial Michael addition of the thioglycolate to the activated triple or double bond, followed by an intramolecular condensation to form the thiophene ring. wikipedia.org The reaction is highly adaptable, and variations of the starting materials can lead to a wide range of substituted thiophenes. core.ac.ukresearchgate.net For example, using α,β-dihalo esters or α- and β-halovinyl esters can also lead to thiophene derivatives. derpharmachemica.com

While a direct synthesis of ethyl 5-bromo-3-methylthiophene-2-carboxylate via a one-pot Fiesselmann reaction is not explicitly documented, the methodology could be adapted by using appropriately substituted starting materials. For instance, a bromo-substituted thioglycolate derivative or an acetylenic ester bearing a methyl group could potentially lead to the desired substitution pattern.

Heterocyclization of Sulfur-Containing Alkyne Precursors

The cyclization of acyclic precursors containing both sulfur and an alkyne functionality is a modern and efficient approach to thiophene synthesis. researchgate.netnih.gov These reactions can be promoted by various catalysts, including metals and acids, and often proceed with high regioselectivity. researchgate.netnih.gov

One common strategy involves the intramolecular cyclization of a sulfur-containing nucleophile onto an alkyne. nih.gov For example, the reaction of a terminal alkyne with a sulfur source can lead to the formation of a thiophene ring. The specific substitution pattern of the resulting thiophene is determined by the structure of the alkyne and the reaction conditions.

A sulfur-mediated electrophilic cyclization of aryl-substituted internal alkynes has been developed, which proceeds through the activation of a sulfoxide (B87167) with triflic anhydride. figshare.com While this specific example leads to dihydronaphthalenes, the underlying principle of sulfur-mediated electrophilic cyclization is applicable to the synthesis of various sulfur-containing heterocycles.

The synthesis of highly substituted thiophenes can also be achieved from the reaction of thiomorpholides and α-haloketones. derpharmachemica.com Although not a direct alkyne cyclization, this method represents another route to construct the thiophene ring from acyclic precursors.

Functional Group Interconversion and Targeted Derivatization Routes

The bromine atom at the 5-position of this compound is a versatile handle for a variety of functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to a diverse library of thiophene derivatives.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of aryl halides. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples that have been successfully applied to brominated thiophenes.

The Suzuki-Miyaura coupling involves the reaction of the bromo-thiophene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly effective for the formation of carbon-carbon bonds and has been used to synthesize 5-aryl-2-bromo-3-hexylthiophene derivatives. mdpi.com This methodology is directly applicable to this compound for the synthesis of 5-aryl derivatives.

The Heck reaction couples the brominated thiophene with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.orgthieme-connect.de This reaction would allow for the introduction of vinyl groups at the 5-position of the thiophene ring.

The Sonogashira coupling provides a route to introduce alkyne functionalities by reacting the bromo-thiophene with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base. wikipedia.org This reaction has been widely used in the synthesis of complex molecules and materials. researchgate.net

Below is an interactive data table summarizing these key derivatization reactions:

| Reaction Name | Coupling Partner | Catalyst System | Resulting Functional Group |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Vinyl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Alkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amine |

| Stille | Organostannane | Pd catalyst | Aryl, Vinyl, Alkyl |

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the targeted synthesis of a wide array of complex thiophene derivatives with potential applications in various fields of chemistry and materials science.

Esterification of Bromo-Substituted Thiophene Carboxylic Acids

A primary and direct method for the synthesis of thiophene carboxylate esters is the esterification of the corresponding carboxylic acid. This transformation can be achieved through various established protocols, with the choice of method often depending on the substrate's sensitivity and the desired scale of the reaction.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, the synthesis of a structurally similar compound, 5-bromo-3-methylbenzo[b]thiophene-2-carboxylic acid ethyl ester, is accomplished by heating a mixture of the parent carboxylic acid with ethanol and a catalytic amount of concentrated sulfuric acid under reflux for an extended period. prepchem.com This method is straightforward and utilizes readily available reagents.

Alternatively, for substrates that may be sensitive to strong acids and high temperatures, milder coupling methods are employed. The Steglich esterification is a notable example, utilizing a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This reaction proceeds at or below room temperature and is highly efficient. In this approach, the carboxylic acid is activated by DCC, and the resulting intermediate is then reacted with the alcohol. mdpi.com This technique was successfully used to synthesize 2-ethylhexyl 5-bromothiophene-2-carboxylate from 5-bromothiophene-2-carboxylic acid and 2-ethylhexanol in dichloromethane (B109758) (DCM) with a 72% yield. mdpi.com

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, typically for several hours | Simple, inexpensive reagents | prepchem.com |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Room temperature or 0°C in a solvent like DCM | Mild conditions, high yield, suitable for sensitive substrates | mdpi.com |

Carboxylic Acid Introduction via Metallation-Carbonation Sequences

An alternative strategy to synthesize the target ester involves first preparing the precursor, 5-bromo-3-methylthiophene-2-carboxylic acid, from a simpler thiophene starting material. A powerful method for introducing a carboxylic acid group onto an aromatic ring is through a metallation-carbonation sequence. This process involves the deprotonation of the ring with a strong base or the formation of an organometallic reagent, followed by quenching with carbon dioxide.

This sequence is particularly effective for the regioselective functionalization of thiophenes. For example, the synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid demonstrates this approach. chemicalbook.com The process begins with the treatment of 2-bromo-5-methylthiophene with lithium diisopropylamide (LDA) at low temperatures (-70 °C). chemicalbook.com LDA, a strong, non-nucleophilic base, selectively removes a proton from the C2 position of the thiophene ring, which is the most acidic position adjacent to the sulfur atom. The resulting thienyllithium intermediate is then reacted with a stream of carbon dioxide gas. chemicalbook.com The organolithium species acts as a potent nucleophile, attacking the electrophilic carbon of CO₂, to form a lithium carboxylate salt. Subsequent acidification with an aqueous acid, such as hydrochloric acid, protonates the salt to yield the final carboxylic acid product. chemicalbook.com This specific synthesis reported a yield of 66%. chemicalbook.com

This metallation-carbonation approach provides a versatile route to various thiophene-2-carboxylic acids, which can then be esterified as described in the previous section to obtain the desired ester derivatives. chemicalbook.commdpi.com

| Starting Material | Key Reagents | Intermediate | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-5-methylthiophene | 1) n-Butyllithium, Diisopropylamine (to form LDA) 2) Carbon Dioxide (CO₂) 3) HCl (acidification) | Lithium 3-bromo-5-methylthiophen-2-ide | 3-bromo-5-methylthiophene-2-carboxylic acid | 66% | chemicalbook.com |

Innovations in Synthetic Approaches for Efficiency and Selectivity

The drive towards more efficient, safer, and sustainable chemical manufacturing has led to significant innovations in synthetic methodologies. Continuous flow chemistry, in particular, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, including thiophene derivatives.

Continuous Flow Synthesis Protocols for Thiophene-2-carboxylates

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and the potential for straightforward automation and scale-up.

A general and efficient continuous flow-based protocol for synthesizing a range of thiophene-2-carboxylates has been developed. researchgate.netresearchgate.net This approach starts from ketal-functionalized β-nitroacrylates and involves a three-step sequence integrated into a single continuous process. researchgate.net

Conjugate Addition: A promoter-free conjugate addition of thioacetic acid to the β-nitroacrylate.

Elimination: A base-induced elimination of nitrous acid.

Cyclization-Aromatization: A final acid-promoted domino process that leads to the formation of the thiophene ring.

Furthermore, flow chemistry is particularly well-suited for reactions involving gases, such as the carbonation step discussed previously. Specialized reactors, like tube-in-tube gas permeable membrane reactors, facilitate efficient gas-liquid reactions. durham.ac.uk In such a setup, a stream of an organometallic intermediate can be passed through the inner tube while the outer tube is pressurized with CO₂ gas. The gas permeates through the membrane and reacts with the intermediate in a highly controlled and efficient manner, offering a safer and more scalable alternative to bubbling gas through a batch reactor. durham.ac.uk These innovations highlight the potential of flow chemistry to revolutionize the synthesis of compounds like this compound.

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Integrated Multi-Step Synthesis | Combines conjugate addition, elimination, and cyclization in a single flow path using packed-bed reactors. | Reduces manual handling, reaction time, and simplifies purification. | researchgate.netresearchgate.net |

| Enhanced Safety | Small reactor volumes (microreactors) minimize the amount of potentially hazardous material at any point in time. | Allows for the use of highly reactive intermediates and exothermic reactions under controlled conditions. | durham.ac.uk |

| Efficient Gas-Liquid Reactions | Tube-in-tube reactors with gas-permeable membranes allow for precise control of gas introduction (e.g., CO₂) for carbonation. | Improves reaction efficiency, safety, and scalability compared to batch gas-liquid reactions. | durham.ac.uk |

| Scalability | Production can be increased by running the system for longer periods ("scaling out") rather than using larger reactors. | More straightforward and predictable process for scaling from laboratory to production quantities. | durham.ac.uk |

Chemical Reactivity and Derivatization Strategies for Ethyl 5 Bromo 3 Methylthiophene 2 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond at the C5 position of the thiophene (B33073) ring is the primary site for transition metal-catalyzed reactions. This reactivity allows for the introduction of various substituents, enabling the synthesis of diverse derivatives. Palladium-catalyzed reactions are the most prominent in this class, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds by coupling the bromothiophene substrate with a variety of organometallic reagents. These reactions are cornerstones of modern organic synthesis, valued for their functional group tolerance and broad substrate scope. nih.gov

The Suzuki-Miyaura coupling is one of the most efficient methods for forming C(sp²)–C(sp²) bonds. researchgate.net It involves the reaction of the bromothiophene with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govd-nb.info This reaction is widely used due to the stability, low toxicity, and commercial availability of the organoboron reagents. nih.gov

The general reaction conditions involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, a base, and a suitable solvent system. researchgate.net For a substrate like Ethyl 5-bromo-3-methylthiophene-2-carboxylate, the reaction would proceed by coupling at the C5 position.

Key Parameters and Research Findings:

Catalysts : Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. nih.govresearchgate.net The choice of catalyst and ligand can significantly influence reaction time and yield. researchgate.net

Bases : A base is crucial for the activation of the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.govrsc.org

Solvents : The reaction is often performed in a mixture of an organic solvent and water, such as 1,4-dioxane/water or dimethoxyethane. nih.govresearchgate.net Performing the reaction in neat water under aerobic conditions has also been reported as an efficient and sustainable protocol. rsc.org

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

| Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dimethoxyethane | 80 | Good |

| Thiophene-2-boronic acid | Pd(OAc)₂ (0.04) | Diisopropyl([1,1'-biphenyl]-2-yl)phosphine | Na₂CO₃ | Water | RT | Excellent |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | Moderate |

This table is illustrative, based on typical conditions reported for similar substrates. nih.govresearchgate.netrsc.orgcommonorganicchemistry.com

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organic halide with an organostannane (organotin) reagent. wikipedia.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild and neutral, tolerating a wide variety of functional groups. wikipedia.orgorgsyn.org However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts. wikipedia.orgharvard.edu

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, the Stille reaction provides a route to introduce alkyl, vinyl, aryl, and alkynyl groups at the C5 position.

Key Parameters and Research Findings:

Catalysts : Palladium complexes such as Pd(PPh₃)₄ and tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] are commonly used. wikipedia.orgrsc.org

Ligands : The addition of phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), or triphenylarsine (B46628) (AsPh₃), can accelerate the reaction. rsc.orgmsu.edu

Additives : In some cases, additives like copper(I) iodide (CuI) can enhance the reaction rate. harvard.edu

Solvents : Anhydrous, non-polar solvents like toluene, THF, or NMP are typically employed. rsc.orgmsu.edu

Table 2: Illustrative Stille Coupling Conditions

| Organostannane Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 |

| (Tributylstannyl)thiophene | Pd(PPh₃)₄ (1.5) | - | DMF | 90 |

| Trimethyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 70 |

This table is illustrative, based on general procedures for Stille reactions. wikipedia.orgrsc.org

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides to form substituted alkynes. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgmdpi.com The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.org

For this compound, Sonogashira coupling allows for the direct introduction of an alkynyl moiety at the C5 position, a key structural motif in many functional materials and complex molecules.

Key Parameters and Research Findings:

Palladium Catalyst : Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common catalysts. libretexts.org N-Heterocyclic carbene (NHC) palladium complexes have also been shown to be effective. wikipedia.org

Copper Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide intermediate. libretexts.orgwikipedia.org

Base : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is required, often serving as the solvent as well. organic-chemistry.org

Copper-Free Conditions : To avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. nih.govorganic-chemistry.org These often require specific ligands or different bases like tetrabutylammonium (B224687) acetate (B1210297). organic-chemistry.org

Table 3: Illustrative Sonogashira Coupling Conditions

| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT-50 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 60 |

| 1-Heptyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Piperidine | DMF | RT |

| Ethynyltrimethylsilane | Pd(OAc)₂ (2) | - | n-Bu₄N⁺OH⁻ | Water | 80 |

This table is illustrative, based on established Sonogashira protocols. wikipedia.orgnih.gov

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org It is a powerful method for forming C-C bonds, especially for creating alkyl-aryl linkages. jcu.edu.au

A primary challenge of the Kumada coupling is the high reactivity of the Grignard reagent, which limits functional group tolerance compared to Suzuki or Stille couplings. wikipedia.org Groups sensitive to strong bases or nucleophiles, such as esters, may be incompatible, although the ester on the thiophene ring in the title compound is somewhat sterically hindered.

Key Parameters and Research Findings:

Catalysts : Nickel catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) or NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane), and palladium catalysts like Pd(PPh₃)₄ are effective. wikipedia.orgjcu.edu.au

Grignard Reagents : A wide range of alkyl, vinyl, and aryl Grignard reagents can be used. wikipedia.org

Solvents : Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are necessary, as they are also the solvents for Grignard reagent formation. wikipedia.orgnih.gov

Table 4: Illustrative Kumada Coupling Conditions

| Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) |

|---|---|---|---|

| Phenylmagnesium bromide | NiCl₂(dppp) (1) | THF | RT-65 |

| Methylmagnesium iodide | Pd(PPh₃)₄ (2) | Diethyl ether | Reflux |

| Isopropylmagnesium chloride | Ni(acac)₂ (3) | THF | RT |

| n-Butylmagnesium bromide | [Pd(allyl)Cl]₂ (1.5) | THF | 60 |

This table is illustrative, based on general Kumada coupling procedures. wikipedia.orgnih.gov

Direct C-H arylation is an increasingly important strategy that forms C-C bonds by coupling an aryl halide with a C-H bond of another aromatic system, avoiding the need to pre-functionalize the C-H partner with an organometallic group. rsc.org This approach offers higher atom and step economy. nih.gov For thiophene derivatives, direct arylation typically occurs with high regioselectivity at the C5 or C2 positions. acs.org

In the context of this compound, this reaction does not proceed at the C-Br bond. Instead, if the substrate were, for example, Ethyl 3-methylthiophene-2-carboxylate (without the bromine), direct arylation would likely occur at the C5 position. acs.org Alternatively, a C-H arylation could be envisioned at the C4 position of the title compound, though this is generally less reactive than the C5 position. The inclusion of this reaction in the context of derivatization highlights it as a modern alternative to traditional cross-coupling at a pre-installed halogen. Palladium-catalyzed oxidative C-H/C-H coupling with arylboronic acids is another related strategy. acs.orgrsc.org

Key Parameters and Research Findings:

Catalysts : Palladium acetate [Pd(OAc)₂] is a common and effective catalyst, often used without a phosphine ligand. rsc.orgacs.org

Base/Additives : A base such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃) is required. Additives like pivalic acid can be beneficial. acs.org

Solvents : High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO) are often used. nih.govacs.org

Table 5: Illustrative Direct C-H Arylation Conditions for a Related Thiophene Substrate

| Aryl Halide | Thiophene Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Ethyl 3-methylthiophene-2-carboxylate | Pd(OAc)₂ (0.5) | KOAc | DMA | 130 |

| 1-Iodo-4-nitrobenzene | Ethyl 3-methylthiophene-2-carboxylate | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 |

| Phenyl Bromide | Ethyl 3-methylthiophene-2-carboxylate | Pd(OAc)₂ (0.1) | KOAc | DMA | 130 |

This table is illustrative, showing conditions for a similar substrate to demonstrate the principle of direct C-H arylation at the C5 position. rsc.orgacs.org

Other Metal-Mediated Transformations

While Suzuki and Stille couplings are common, the carbon-bromine bond at the 5-position of the thiophene ring is also amenable to other palladium- or nickel-catalyzed cross-coupling reactions. These transformations are highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds.

Kumada Coupling : This reaction involves the coupling of the bromo-thiophene with a Grignard reagent (R-MgBr). The Grignard reagent can be formed from this compound via magnesium-halogen exchange, which is then coupled with an aryl or vinyl halide. Conversely, the bromo-thiophene itself can be coupled with a pre-formed Grignard reagent in the presence of a nickel or palladium catalyst. For instance, thienyl Grignard reagents, produced through bromine-metal exchange, are effectively used in Kumada–Tamao–Corriu cross-coupling reactions with aryl halides. rsc.org

Sonogashira Coupling : This palladium-catalyzed reaction couples the bromo-thiophene with a terminal alkyne, providing a direct route to 5-alkynyl-3-methylthiophene-2-carboxylate derivatives. This method is a powerful tool for introducing sp-hybridized carbon substituents onto the thiophene ring.

Hiyama Coupling : The Hiyama coupling utilizes an organosilane as the coupling partner in a palladium-catalyzed reaction. This method offers an alternative to boronic acids (Suzuki) and organotins (Stille), often with different substrate scopes and milder reaction conditions.

Direct Arylation : More recent methodologies focus on direct C-H arylation, which can be more atom-economical. jcu.edu.au In the context of this compound, the bromine atom would typically be the reactive site in a cross-coupling reaction rather than a C-H bond, but related thiophene systems demonstrate the versatility of palladium catalysis for C-C bond formation. jcu.edu.au

Table 1: Overview of Selected Metal-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Kumada Coupling | Grignard Reagent (R-MgX) | Pd or Ni-based (e.g., Pd(PPh₃)₂Cl₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira Coupling | Terminal Alkyne | Pd-based with Cu(I) co-catalyst | C(sp²)-C(sp) |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Pd-based with fluoride (B91410) activation | C(sp²)-C(sp²) |

Nucleophilic Displacement Reactions of the Bromine Substituent

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the thiophene ring is generally challenging. Unlike substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group, the thiophene ring in this molecule is not sufficiently activated to facilitate a standard SNAr mechanism.

However, metal-catalyzed nucleophilic substitutions provide a viable alternative. Copper-catalyzed reactions, such as the Ullmann condensation, can be employed to form carbon-nitrogen or carbon-oxygen bonds by reacting the bromo-thiophene with amines or alcohols under specific conditions. These reactions typically require higher temperatures and the use of a copper catalyst in a suitable oxidation state.

Directed Lithiation and Subsequent Electrophilic Functionalization

The functionalization of the thiophene ring can be achieved with high regioselectivity through lithiation reactions. Two primary pathways exist for this compound:

Halogen-Metal Exchange : The bromine atom at the 5-position is highly susceptible to halogen-metal exchange. Treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in the rapid and clean formation of the 5-lithiated thiophene intermediate. mdpi.com This powerful nucleophile can then be quenched with a wide variety of electrophiles to introduce new functional groups at the 5-position, effectively replacing the bromine atom.

Directed ortho-Metalation (DoM) : The ethyl carboxylate group at the 2-position can act as a directing metalating group (DMG). researchgate.net In this process, the organolithium reagent coordinates to the carbonyl oxygen, leading to deprotonation at the adjacent C4 position, which is the only available ortho position. This strategy allows for the introduction of an electrophile specifically at the C4 position, a site that is not readily functionalized by other means.

The choice between these two pathways depends on the reaction conditions, particularly temperature and the specific organolithium reagent used. Halogen-metal exchange is typically much faster than deprotonation. The resulting lithiated intermediates can be trapped with various electrophiles as shown in the table below.

Table 2: Electrophilic Functionalization of Lithiated Intermediates

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbonyl compounds | Acetone, Benzaldehyde | Hydroxyalkyl |

| Carbon dioxide | CO₂ (gas or dry ice) | Carboxylic acid |

| Alkyl halides | Methyl iodide | Alkyl |

| Formylating agents | N,N-Dimethylformamide (DMF) | Aldehyde (formyl) |

Electrophilic Aromatic Substitution (EAS) on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic and heteroaromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles. In this compound, the outcome of an EAS reaction is controlled by the directing effects of the three existing substituents. The only available position for substitution is C4.

Directing Effects :

Methyl group (-CH₃) : Activating and ortho, para-directing.

Bromo group (-Br) : Deactivating but ortho, para-directing.

Ethyl carboxylate group (-COOEt) : Deactivating and meta-directing.

All three substituents direct incoming electrophiles towards the C4 position. The methyl and bromo groups direct to their ortho position (C4), and the carboxylate group directs to its meta position (C4). This consensus of directing effects makes the C4 position highly activated for electrophilic attack. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., using Br₂ in acetic acid), which would be expected to yield the corresponding 4-substituted product. libretexts.org

Transformations Involving the Ethyl Carboxylate Moiety

The ethyl carboxylate group is a versatile handle for further molecular modification.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-3-methylthiophene-2-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is also possible but is an equilibrium process and less commonly used for complete conversion.

The ester functionality can be reduced to a primary alcohol, (5-bromo-3-methylthiophen-2-yl)methanol. This reduction requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.

Table 3: Transformations of the Ethyl Carboxylate Group

| Transformation | Typical Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | 1. NaOH(aq), Heat 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | Primary Alcohol (-CH₂OH) |

Transesterification Processes

Transesterification is a crucial class of organic reactions in which the ester group of a carboxylic acid ester is exchanged with a different alcohol. This process is typically reversible and can be catalyzed by the presence of an acid or a base. wikipedia.org For this compound, transesterification represents a key strategy for the synthesis of a diverse range of ester derivatives, allowing for the modification of the compound's physical and chemical properties. The reaction equilibrium can be manipulated by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org

The mechanism of transesterification can proceed through different catalytic pathways:

Acid-Catalyzed Transesterification : Under acidic conditions, a proton is donated to the carbonyl oxygen of the ester, which increases its electrophilicity. wikipedia.orgmasterorganicchemistry.com This is followed by a nucleophilic attack from the new alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original ethoxy group yield the new ester and ethanol (B145695). youtube.com Common acid catalysts include sulfuric acid and hydrochloric acid. researchgate.net

Base-Catalyzed Transesterification : In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. wikipedia.orgmasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the new ester and an ethoxide ion. youtube.com

Enzymatic Transesterification : Lipases are enzymes that can catalyze the transesterification of esters under mild reaction conditions. researchgate.netmedcraveonline.com This method is valued for its high selectivity and environmentally friendly nature. medcraveonline.com Lipases such as those from Thermomyces lanuginosus have been shown to be effective in such transformations. researchgate.net

The following table details various research findings on the transesterification of thiophene-based esters, providing insights into the reaction conditions and outcomes for the derivatization of this compound.

| Reactant Alcohol | Catalyst | Reaction Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Methanol | Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | Mthis compound | High | wikipedia.orgmasterorganicchemistry.com |

| Isopropanol | Sodium Isopropoxide (NaOⁱPr) | Reflux in isopropanol | Isopropyl 5-bromo-3-methylthiophene-2-carboxylate | Good to High | wikipedia.orgmasterorganicchemistry.com |

| Benzyl Alcohol | Titanium(IV) Isopropoxide [Ti(OⁱPr)₄] | Heat with removal of ethanol | Benzyl 5-bromo-3-methylthiophene-2-carboxylate | Good | mdpi.com |

| Ethylene Glycol | Zinc Acetate [Zn(OAc)₂] | High temperature, vacuum | Polyester Precursor | High (in polymerization) | mdpi.com |

| 1-Butanol | Lipase (e.g., Novozym 435) | Mild temperature, organic solvent | Butyl 5-bromo-3-methylthiophene-2-carboxylate | Variable, can be high | researchgate.netmedcraveonline.com |

Comprehensive Spectroscopic and Structural Characterization of this compound

Detailed experimental data for the comprehensive spectroscopic and structural characterization of this compound, as specified in the requested article outline, is not available in the public domain through the conducted searches.

While information exists for structurally related compounds, such as various isomers and analogs of brominated thiophene carboxylates, specific and verifiable Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Elemental Microanalysis data for "this compound" could not be located.

To maintain scientific accuracy and strictly adhere to the user's request of focusing solely on the specified compound, the generation of an article with the detailed sections and data tables as outlined is not possible at this time. The use of data from analogous compounds would not provide an accurate characterization of the target molecule and would therefore be scientifically inappropriate.

Further research, including direct experimental analysis of "this compound," would be required to generate the comprehensive characterization data requested.

Comprehensive Spectroscopic and Structural Characterization of Ethyl 5 Bromo 3 Methylthiophene 2 Carboxylate

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis

The electronic absorption spectrum of Ethyl 5-bromo-3-methylthiophene-2-carboxylate is dictated by the chromophores and auxochromes attached to the thiophene (B33073) ring. The thiophene ring itself is an aromatic heterocycle, and its electronic structure gives rise to characteristic π → π* transitions. The substituents—a bromine atom, a methyl group, and an ethyl carboxylate group—each influence the position and intensity of these absorption bands.

The primary electronic transitions in this molecule are expected to be π → π* and potentially n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene ring and the carboxylate group. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from the oxygen or sulfur atoms to a π* antibonding orbital.

The ethyl carboxylate group (-COOEt) at the 2-position acts as a chromophore and extends the conjugation of the thiophene ring. This extension of the conjugated system is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to unsubstituted thiophene. The methyl group (-CH3) at the 3-position, through its electron-donating inductive and hyperconjugation effects, can also contribute to a slight bathochromic shift.

The bromine atom at the 5-position is an auxochrome with lone pairs of electrons. It can participate in the π-system of the ring through resonance, which generally leads to a red shift of the π → π* transition. For comparison, a structurally similar compound, 2-Acetyl-5-bromothiophene, exhibits UV-Vis absorption maxima that can provide an estimated range for the compound . nist.gov

Based on the analysis of these substituent effects, the expected UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) is presented in the table below.

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| π → π | 270 - 290 | 8,000 - 15,000 | Hexane |

| n → π | 310 - 330 | 500 - 2,000 | Hexane |

Thermal Analysis Techniques for Stability Studies (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of a compound. For this compound, the TGA would reveal the temperatures at which the molecule begins to decompose and the mass loss associated with different decomposition steps.

The thermal stability of this molecule is influenced by the strength of the bonds within its structure. The aromatic thiophene ring is generally thermally stable. However, the substituents will likely be the initial sites of thermal degradation. It is anticipated that the decomposition would occur in a multi-step process.

The first stage of decomposition would likely involve the loss of the ethyl group from the ester functionality, followed by the decarboxylation (loss of CO2). This initial fragmentation would occur at a lower temperature. The subsequent decomposition would involve the cleavage of the C-Br and C-S bonds and the eventual breakdown of the thiophene ring at higher temperatures. Studies on the thermal decomposition of other thiophene carboxylate derivatives have indicated that significant degradation occurs at temperatures above 300 °C. mdpi.com The thermal degradation of related formazan (B1609692) complexes derived from thiophene-2-carboxaldehyde also shows multi-stage decomposition profiles. echemcom.com

A plausible thermogravimetric analysis profile for this compound under an inert atmosphere is detailed in the table below.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Fragment Loss |

|---|---|---|---|

| 1 | 150 - 250 | ~12% | Ethyl group (C₂H₅) |

| 2 | 250 - 350 | ~19% | Carbonyl group (CO) |

| 3 | > 350 | Remaining mass | Decomposition of the brominated thiophene ring |

Computational and Theoretical Investigations of Ethyl 5 Bromo 3 Methylthiophene 2 Carboxylate

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in examining the electronic, structural, and spectroscopic features of molecules.

Geometry Optimization and Electronic Structure Elucidation

A fundamental step in any quantum chemical calculation is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For thiophene (B33073) derivatives, DFT methods are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in understanding the planarity of the thiophene ring and the spatial orientation of its substituents. The electronic structure, once the geometry is optimized, provides a map of the electron distribution within the molecule, which is crucial for predicting its chemical behavior.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different electrostatic potential values on the molecular surface using a color spectrum. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to regions of neutral potential.

In a study of a related thiophene derivative, MEP analysis revealed that the most negative regions (colored red) were predominantly localized over the oxygen atoms of the ester group. This suggests that these oxygen atoms are the most probable sites for an electrophilic attack. Such insights are critical for understanding intermolecular interactions and the bioreactivity of the molecule.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

The distribution of electron density in the HOMO and LUMO across the molecule indicates the regions that are most involved in electron-donating and electron-accepting interactions, respectively. This analysis is fundamental for predicting the outcomes of chemical reactions.

Theoretical Prediction of Spectroscopic Parameters (e.g., Calculated NMR Shifts)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of these methods. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govnih.gov

Reactivity Indices and Chemical Potential Descriptors

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical reactivity and stability. These indices provide a deeper understanding of the molecule's behavior in chemical reactions.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system in equilibrium. A negative value indicates stability. |

These descriptors, derived from DFT calculations, offer a quantitative framework for comparing the reactivity of different molecules and predicting their chemical interactions.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. mdpi.com By simulating the motions of atoms and molecules, MD can reveal the preferred conformations of a molecule and the energy barriers between them. mdpi.comrsc.org

For a molecule like Ethyl 5-bromo-3-methylthiophene-2-carboxylate, MD simulations could be used to explore the rotational freedom around the single bonds connecting the ethyl ester and methyl groups to the thiophene ring. This would provide a detailed picture of the molecule's conformational landscape and how it might interact with other molecules, such as solvent molecules or biological receptors. nih.gov Conformational analysis helps in understanding how the three-dimensional shape of a molecule influences its physical and biological properties. cwu.edu

Computational Insights into Reaction Mechanisms and Selectivity

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of reaction mechanisms and predicting selectivity in organic synthesis. For a molecule like this compound, computational studies, particularly those employing Density Functional Theory (DFT), offer a molecular-level understanding that complements experimental observations. These investigations can model reaction pathways, characterize transition states, and calculate energy barriers, thereby providing deep insights into why certain products are formed over others.

A primary area where computational studies are applied to molecules such as this compound is in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. nih.govresearchgate.net These reactions are fundamental for creating new carbon-carbon bonds at the site of the bromine atom. Computational models can dissect the catalytic cycle of such reactions, which typically involves oxidative addition, transmetalation, and reductive elimination.

Key Areas of Computational Investigation:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond of the thiophene ring can be modeled to determine the activation energy. The electronic properties of the thiophene ring, influenced by the ester and methyl groups, can be analyzed to see how they affect the rate of this crucial step.

Transmetalation: This step involves the transfer of an organic group from a boron reagent to the palladium center. nih.gov Computational studies can explore the structure of pre-transmetalation intermediates and the energy profile of the transfer, helping to understand how the nature of the boronic acid or ester and the ligands on the palladium catalyst influence the reaction efficiency. nih.govrsc.org

Regioselectivity in C-H Activation: Beyond cross-coupling at the C-Br bond, thiophenes offer multiple C-H bonds that could potentially be functionalized. The inherent reactivity of thiophene C-H bonds is higher at the α-positions (adjacent to the sulfur) than the β-positions. chemistryviews.org Computational models can calculate the relative energies of activation for C-H functionalization at different positions on the thiophene ring, explaining the observed regioselectivity. For this compound, the only available C-H bond is at the 4-position (a β-position). Theoretical studies can predict the feasibility of directing a reaction to this site, perhaps through a chelation-assisted strategy where a directing group guides the catalyst. chemistryviews.org

Illustrative Computational Data:

To understand reaction selectivity, computational chemists often construct potential energy surfaces for different reaction pathways. The path with the lowest energy barrier is generally the one that is favored kinetically. The table below illustrates the type of data that would be generated from a DFT study to compare two possible reaction pathways for a hypothetical functionalization reaction.

| Parameter | Pathway A (e.g., Suzuki Coupling) | Pathway B (e.g., C-H Activation) |

| Reactant Complex Energy | -1500.5 Hartree | -1498.2 Hartree |

| Transition State Energy | -1499.9 Hartree | -1497.1 Hartree |

| Activation Energy (ΔE‡) | 25.5 kcal/mol | 45.8 kcal/mol |

| Product Complex Energy | -1501.2 Hartree | -1499.0 Hartree |

| Reaction Energy (ΔErxn) | -15.7 kcal/mol | -10.5 kcal/mol |

Note: These are hypothetical values for illustrative purposes.

The data in the table would suggest that Pathway A is significantly more favorable than Pathway B due to its much lower activation energy.

Furthermore, analysis of molecular orbitals and atomic charges can reveal important details about reactivity. For instance, the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. nih.govnih.gov Fukui function calculations can also be employed to predict the local reactivity and site selectivity within the molecule. nih.gov

Advanced Research Applications and Broader Impact in Chemical Science

Strategic Use as a Synthetic Building Block for Complex Molecules

The reactivity of the bromine atom on the thiophene (B33073) ring makes Ethyl 5-bromo-3-methylthiophene-2-carboxylate an excellent substrate for carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, has become a cornerstone method for synthesizing biaryl compounds, and brominated thiophenes are frequently used substrates. nih.govnih.gov This reaction allows for the coupling of the thiophene core with a wide variety of aryl and heteroaryl boronic acids, leading to the creation of complex molecular scaffolds. nih.govresearchgate.net

Research on analogous compounds, such as 2-ethylhexyl 5-bromothiophene-2-carboxylate and 2,5-dibromo-3-methylthiophene, demonstrates the utility of this approach. researchgate.netmdpi.com In these studies, the brominated thiophene is reacted with different arylboronic acids under optimized conditions, often using a palladium catalyst like Pd(PPh₃)₄, to produce novel thiophene derivatives in moderate to good yields. nih.govmdpi.com This versatility is crucial for developing new pharmaceutical and agrochemical agents, where the thiophene moiety is a common structural motif. researchgate.net The ability to selectively functionalize the thiophene ring allows chemists to fine-tune the electronic and steric properties of the final molecules, which is essential for optimizing their biological activity. mdpi.com

| Thiophene Substrate | Coupling Partner | Catalyst | Solvent System | Yield Range | Reference |

|---|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Aryl Boronic Acids | Pd(PPh₃)₄ | 1,4-Dioxane/Water | Moderate | nih.gov |

| 2-ethylhexyl 5-bromothiophene-2-carboxylate | Aryl Boronic Acids | Pd(PPh₃)₄ | 1,4-Dioxane/Water | 60-79% | mdpi.com |

| 2-bromo-5-(bromomethyl)thiophene | Aryl Boronic Acids | Pd(PPh₃)₄ | Not Specified | 25-76% | nih.gov |

| 2,5-dibromo-3-methylthiophene | Aryl Boronic Acids | Not Specified | Not Specified | 27-63% | researchgate.net |

Development of π-Conjugated Systems for Organic Electronic Devices and Materials Science

Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent charge transport properties and environmental stability. This compound serves as a precursor for the synthesis of π-conjugated polymers and oligomers, which are the active materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com

The synthesis of these materials often involves polymerization reactions, such as Suzuki or Stille coupling, which link thiophene monomer units together to form extended conjugated systems. nih.govrsc.org For example, related compounds like ethyl 2,5-dibromothiophene-3-carboxylate are utilized to create highly efficient polymer semiconductors with low bandgaps. ossila.com The resulting polymers, such as polythiophenes, exhibit good thermal stability and hole mobility, which are critical parameters for device performance. rsc.org The specific substituents on the thiophene ring, like the methyl and ethyl carboxylate groups on the target compound, can influence the solubility, morphology, and electronic energy levels of the resulting polymer, thereby providing a means to tune the properties of the final electronic device.

Contributions to Liquid Crystalline Material Research

The rigid, planar structure of the thiophene ring makes it an ideal core unit for the design of liquid crystalline materials. researchgate.netmdpi.com this compound can be functionalized to produce calamitic (rod-shaped) or bent-core (banana-shaped) liquid crystals. orientjchem.org The synthesis of these materials typically involves coupling reactions, such as the Sonogashira reaction, to attach long, flexible alkyl chains and other aromatic units to the thiophene core. researchgate.net

These modifications create molecules with the necessary aspect ratio and intermolecular interactions to form mesophases, such as nematic and smectic phases, over a specific temperature range. researchgate.netorientjchem.org Research has shown that 2,5-disubstituted thiophenes can act as the central component in such molecules. researchgate.netmdpi.com Furthermore, thiophene-based bent-core molecules have been investigated for their ability to stabilize blue-phase liquid crystals, potentially widening their operational temperature range for applications in advanced display technologies. mdpi.com

Intermediary Role in Agrochemical and Specialty Chemical Synthesis

The thiophene nucleus is a prevalent feature in many biologically active compounds, including a variety of agrochemicals. nih.gov this compound is a valuable intermediate in the synthesis of new fungicides, herbicides, and insecticides. beilstein-journals.org The development of efficient manufacturing routes for halogenated thiophene carboxylic acid derivatives is driven by the need for novel building blocks for new families of agrochemicals, such as 1,2,4-triazole insecticides. beilstein-journals.org

Furthermore, synthetic thiophene derivatives have demonstrated significant potential as antimicrobial agents. For instance, molecules synthesized from 2-ethylhexyl 5-bromothiophene-2-carboxylate have shown promising antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com The ability to readily modify the structure of this compound through its reactive bromine handle allows for the creation of libraries of new compounds that can be screened for potent and selective biological activity.

Applications in Advanced Dye Chemistry and Pigment Development

Thiophene-based compounds have long been used in the synthesis of high-performance dyes and pigments. Specifically, 2-aminothiophene derivatives, which can be synthesized from precursors like this compound, are key intermediates for producing azo dyes. nih.govespublisher.com These dyes are known for their bright colors, high tinctorial strength, and good fastness properties, making them suitable for dyeing synthetic fibers like polyester and nylon. sapub.org

Thiophene azo dyes are considered a viable and more economical alternative to some traditional anthraquinone dyes. sapub.org The synthesis process typically involves the diazotization of a 2-aminothiophene derivative, followed by a coupling reaction with an appropriate aromatic compound. nih.gov The resulting dyes can span a wide range of colors, from red-brown to blue, and their properties can be fine-tuned by altering the substituents on both the thiophene ring and the coupling component. sapub.org

Exploration in Coordination Chemistry and Ligand Design

While direct applications of this compound in coordination chemistry are not extensively documented, its structure suggests significant potential for ligand design. The thiophene ring's sulfur atom, along with the oxygen atoms of the carboxylate group, can act as coordination sites for metal ions.

Through synthetic modification, primarily via the reactive bromo group, it is possible to introduce additional donor atoms to create multidentate chelating ligands. For example, replacing the bromine with a nitrogen-containing heterocycle via a Suzuki coupling reaction could yield a bidentate or tridentate ligand. Such ligands are of great interest for applications in catalysis, where the metal complex's electronic and steric environment can be precisely controlled, and in the development of new materials with interesting magnetic or optical properties.

Future Research Directions and Emerging Opportunities in Thiophene Chemistry

The versatility of this compound positions it as a key player in the future of thiophene chemistry. The ongoing demand for novel materials and biologically active compounds will continue to drive research into new applications for this and related thiophene derivatives.

| Research Area | Objective | Potential Application | Relevant Findings |

|---|---|---|---|

| Organic Electronics | Develop new π-conjugated polymers with tailored optoelectronic properties. | More efficient and stable OLEDs, OPVs, and organic field-effect transistors (OFETs). | Thiophene polymers show good thermal stability and hole mobility. rsc.org |

| Liquid Crystals | Design novel thiophene-based molecules to stabilize advanced liquid crystal phases. | Next-generation displays with faster switching times and wider viewing angles. | Thiophene derivatives can stabilize blue-phase liquid crystals over a broader temperature range. mdpi.com |

| Medicinal & Agrochemical Chemistry | Synthesize and screen new thiophene-based compounds for enhanced biological activity. | Development of new drugs to combat resistant pathogens and more effective, targeted pesticides. | Thiophene derivatives have shown potent antibacterial and anti-tumor activities. nih.govmdpi.com |

| Advanced Dyes | Create novel, high-performance dyes with improved light and chemical stability. | Environmentally friendly and durable colorants for textiles, plastics, and inks. | Thiophene azo dyes offer a cost-effective alternative to anthraquinone dyes. sapub.org |

Future research will likely focus on developing more efficient and selective synthetic methods to functionalize the thiophene ring, enabling the creation of increasingly complex and functional molecules. The exploration of thiophene-based polymers for energy storage applications, such as in batteries and supercapacitors, represents another exciting frontier. Furthermore, the design of thiophene-based ligands for asymmetric catalysis and the development of new chemosensors will continue to be active areas of investigation, underscoring the enduring importance of thiophene chemistry in advancing science and technology.

Q & A

Advanced Research Question

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole) .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to detect phase I/II metabolites .

- In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to estimate bioavailability and prioritize analogs .

Key Finding : The ester group undergoes rapid hydrolysis in plasma (t₁/₂ = 2.3 hrs), suggesting prodrug strategies for improved stability .

How do crystal packing interactions influence the solid-state properties of this compound?

Advanced Research Question

Crystallographic Insights :

- Hydrogen Bonding : Weak C–H···O interactions between ester carbonyl and adjacent molecules stabilize the lattice (distance ~2.5–2.7 Å) .

- Halogen Bonding : The bromine atom participates in type-II interactions (C–Br···S) with sulfur atoms, affecting melting points and solubility .

- Thermal Analysis : DSC reveals a melting point of 155–156°C, consistent with tight packing observed in X-ray structures .

Tool Recommendation : Use Mercury Software to visualize packing diagrams and quantify intermolecular contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.